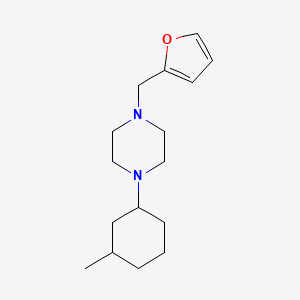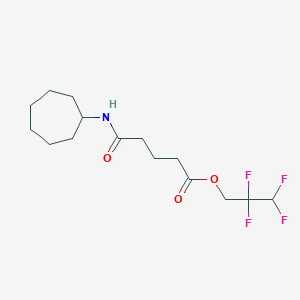![molecular formula C19H18ClNO2 B12485814 N-benzyl-1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methanamine](/img/structure/B12485814.png)
N-benzyl-1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methanamine is an organic compound that features a furan ring substituted with a 3-chloro-4-methoxyphenyl group and a benzylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methanamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 3-chloro-4-methoxyphenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 3-chloro-4-methoxyphenyl group.
Introduction of the Benzylamine Moiety: The final step involves the nucleophilic substitution of the furan ring with benzylamine under suitable conditions, such as the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any reducible functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst, or other reducing agents like sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-benzyl-1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions or enzyme activity.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methanamine: shares structural similarities with other benzylamine derivatives and furan-containing compounds.
Phenethylamine derivatives: These compounds also feature a benzylamine moiety and are known for their biological activity.
Furan derivatives: Compounds with a furan ring and various substituents are widely studied for their diverse chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the 3-chloro-4-methoxyphenyl group and the benzylamine moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H18ClNO2 |
|---|---|
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C19H18ClNO2/c1-22-19-9-7-15(11-17(19)20)18-10-8-16(23-18)13-21-12-14-5-3-2-4-6-14/h2-11,21H,12-13H2,1H3 |
Clave InChI |
DLZXQADFDORENT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNCC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12485736.png)


![1-hydroxy-3-methyl-2-[(E)-({3-[(4-nitrophenyl)amino]propyl}imino)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12485752.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B12485780.png)
![N'-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B12485784.png)
![Propyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12485789.png)
![7-(furan-2-yl)-4-(5-methylthiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12485790.png)
![3-[({2-[(2-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol](/img/structure/B12485796.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B12485807.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-phenoxyphenyl)benzamide](/img/structure/B12485815.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12485818.png)
![N-[2-(cyclopentylamino)ethyl]furan-2-carboxamide](/img/structure/B12485820.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B12485827.png)
